
5-Aminophthalide
Overview
Description
5-Aminophthalide (CAS 65399-05-5) is a heterocyclic organic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It features a phthalide backbone (a bicyclic structure with a lactone ring) substituted with an amino group at the 5-position. This compound is synthesized via catalytic hydrogenation of 5-nitrophthalide using a nickel on kieselguhr catalyst, which reduces the nitro group to an amine . Alternative routes include the reduction of 4-aminophthalimide .
Key physicochemical properties include:
Its primary applications lie in pharmaceutical and chemical synthesis, particularly as a precursor for derivatives like 5-cyanophthalide, an intermediate in the production of citalopram (an antidepressant) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Aminophthalide typically involves the reaction of phthalide with an excess of anhydrous aminoacetic acid at an appropriate temperature. After the reaction is completed, the product is purified by crystallization or other techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Aminophthalide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted phthalides .
Scientific Research Applications
Medicinal Applications
1. Anticancer Research
Recent studies have highlighted the potential of 5-aminophthalide derivatives in cancer therapy. For instance, it has been investigated as a precursor for synthesizing compounds that exhibit cytotoxic effects against cancer cells. The compound's ability to form derivatives with enhanced biological activity has made it a focus in developing targeted cancer therapies .
2. Photodynamic Therapy
This compound is being explored for its role in photodynamic therapy (PDT), particularly in combination with other agents to enhance therapeutic efficacy. PDT utilizes light-sensitive compounds that generate reactive oxygen species upon light activation, leading to selective destruction of tumor cells. The incorporation of this compound into PDT protocols may improve the specificity and effectiveness of treatments for various malignancies .
Synthetic Applications
1. Intermediate for Drug Synthesis
As an intermediate, this compound plays a crucial role in synthesizing complex organic molecules used in pharmaceuticals. Its derivatives can be modified to create various bioactive compounds, expanding its utility in drug development .
2. Development of Drug Delivery Systems
Research has indicated that this compound can be utilized in developing drug delivery systems that enhance the bioavailability and therapeutic index of anticancer agents. Nanoparticle formulations incorporating this compound have shown promise in improving drug solubility and targeting capabilities .
Case Studies
Case Study 1: Synthesis of Citalopram
In a documented synthesis pathway, this compound was used as a starting material for citalopram production. The process involved multiple steps, including N-alkylation and cyclization reactions, demonstrating the compound's versatility as a synthetic building block .
Case Study 2: Photodynamic Therapy Enhancements
A study evaluated the efficacy of this compound in enhancing photodynamic therapy outcomes for skin cancers. The results indicated that formulations containing this compound significantly improved tumor response rates compared to standard PDT approaches, highlighting its potential as an adjunctive treatment modality .
Data Tables
Mechanism of Action
The mechanism of action of 5-Aminophthalide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Cyanophthalide
Structure: Derived from 5-aminophthalide by replacing the amino group with a cyano group. Synthesis: Produced via diazotation of this compound followed by reaction with CuCN . Key Differences:
- Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions.
- Applications: Direct intermediate in citalopram synthesis, unlike this compound, which requires further functionalization .
- Physical Properties: Higher molecular weight (174.15 g/mol) and altered solubility due to the polar cyano group.
6-Bromophthalide (CAS 19477-73-7)
Structure: Bromine substituent at the 6-position instead of the amino group at the 5-position. Key Differences:
- Electronic Effects: Bromine’s electronegativity and size alter the compound’s electronic distribution, reducing nucleophilicity compared to this compound.
- Synthesis : Typically synthesized via bromination of phthalide derivatives rather than hydrogenation .
- Applications: Used in organic synthesis as a halogenated building block, contrasting with the amino group’s role in forming amines or nitriles.
5-Aminoisophthalic Acid (CAS 99-31-0)
Structure: A benzene ring with two carboxylic acid groups at the 1,3-positions and an amino group at the 5-position. Key Differences:
- Functionality: Contains carboxylic acid groups, enabling coordination chemistry and polymer synthesis, unlike the lactone ring in this compound.
- Applications: Used in metal-organic frameworks (MOFs) and dye synthesis, diverging from this compound’s pharmaceutical relevance .
Comparative Data Table
Biological Activity
5-Aminophthalide (CHNO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and case studies from diverse sources.
Synthesis of this compound
This compound can be synthesized through several methods, one of which involves the reaction of phthalic anhydride with ammonia or amines. This process allows for the introduction of the amino group at the 5-position of the phthalide structure, resulting in a compound with distinct biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : It has shown promising results against various bacterial strains.
- Antitumor Properties : Studies indicate potential inhibitory effects on tumor cell proliferation.
- Antiviral Effects : The compound has demonstrated activity against certain viral infections.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Reduced proliferation in tumor cell lines | |
Antiviral | Inhibition of viral replication |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against Mycobacterium tuberculosis by acting as an inhibitor of inosine 5′-monophosphate dehydrogenase (GuaB2), a critical enzyme in the pathogen's metabolic pathway. The compound was synthesized alongside other derivatives, showing a dose-response relationship that highlights its potential as an antitubercular agent .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was found to exert cytotoxic effects on A-549 lung cancer cells, with significant changes in cell signaling pathways associated with apoptosis. The mechanism appears to involve modulation of MAPK signaling pathways, leading to increased expression of pro-apoptotic factors such as caspases and NFκB .
Antiviral Properties
The antiviral activity of this compound has also been documented. One study highlighted its ability to inhibit the replication of herpes simplex virus type 1 (HSV-1) in cultured cells. The compound's mechanism may involve interference with viral entry or replication processes, although further research is necessary to elucidate these pathways fully .
Case Study 1: Antitubercular Efficacy
A recent study evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure enhanced its inhibitory capacity against GuaB2, reinforcing its potential as a lead compound for new antitubercular drugs .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound led to increased levels of activated caspases, confirming its role as a pro-apoptotic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-Aminophthalide, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Compare routes (e.g., cyclization of 5-nitrophthalide followed by reduction , or direct amination of phthalide derivatives).
- Step 2 : Optimize parameters (temperature, solvent, catalyst) using DOE (Design of Experiments) principles. Track yields via HPLC and purity via NMR (integration of aromatic vs. amine protons) .
- Step 3 : Validate reproducibility by replicating under identical conditions ≥3 times. Report mean ± SD for yields .
Q. How should researchers characterize this compound’s spectral properties to confirm structural identity?
- Methodological Answer :
- IR : Confirm amine (-NH₂) stretches (~3300–3500 cm⁻¹) and lactone carbonyl (~1750 cm⁻¹).
- NMR : Assign δH and δC signals using 2D techniques (HSQC, HMBC). For example, lactone ring protons typically appear at δ 6.8–7.5 ppm .
- MS : Validate molecular ion [M+H]⁺ and fragmentation patterns against theoretical simulations (e.g., m/z 150.06 for C₈H₇NO₂) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved across studies?
- Methodological Answer :
- Contradiction Analysis : Compare assay conditions (e.g., cell lines, concentrations, controls). For example, IC₅₀ discrepancies may arise from differences in serum protein binding or solvent (DMSO vs. aqueous buffers) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay ) and apply statistical models (ANOVA, regression) to identify confounding variables .
- Replication : Independently validate key findings using standardized protocols (e.g., OECD guidelines for in vitro assays) .
Q. What computational strategies predict this compound’s reactivity in novel chemical environments?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G* basis set .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability. Analyze RMSD (root-mean-square deviation) for conformational changes .
- Validation : Cross-check predictions with experimental kinetics (e.g., rate constants for hydrolysis under varying pH) .
Q. Experimental Design & Data Interpretation
Q. How to design a robust study investigating this compound’s mechanism of action?
- Methodological Answer :
- Hypothesis-Driven Design : Test specific pathways (e.g., ROS scavenging vs. enzyme inhibition) using siRNA knockdowns or competitive inhibitors .
- Controls : Include positive/negative controls (e.g., ascorbic acid for ROS assays, vehicle-only for toxicity).
- Data Triangulation : Combine orthogonal methods (e.g., fluorescence assays, Western blot, and enzymatic activity measurements) .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
Q. Reproducibility & Reporting Standards
Q. How to ensure reproducibility of this compound synthesis across labs?
- Methodological Answer :
- Detailed Protocols : Specify reagent grades (e.g., Sigma-Aldrich ≥98%), equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., column chromatography with Rf values) .
- Data Transparency : Publish raw spectra, chromatograms, and crystallographic data (if applicable) as supplementary files .
Q. What are the ethical considerations in reporting negative or inconclusive results for this compound studies?
- Methodological Answer :
Q. Table 1: Key Challenges and Solutions in this compound Research
Properties
IUPAC Name |
5-amino-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUWQMUWFPFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215707 | |
Record name | 5-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65399-05-5 | |
Record name | 5-Aminophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065399055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TMN4XTM2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.